molecular formula C12H15BF3NO2 B1394614 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 1084953-47-8

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1394614
CAS RN: 1084953-47-8
M. Wt: 273.06 g/mol
InChI Key: LFZDWNHGQKQVIG-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine” is a chemical compound that belongs to the class of organoboron compounds . It is also known as a heteroarylboronic acid ester .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is almost transparent in acetone . The melting point ranges from 102.0 to 106.0 degrees Celsius .

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Compounds with a molecular structure similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine have been synthesized and analyzed. These compounds include methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related derivatives. These compounds, characterized by their boric acid ester intermediates and benzene rings, were confirmed using spectroscopy (FTIR, NMR), mass spectrometry, and X-ray diffraction. Conformational analyses through Density Functional Theory (DFT) have shown a consistency between the molecular structures optimized by DFT and the crystal structures determined by X-ray diffraction. This research aids in understanding the physicochemical properties of such compounds (Huang et al., 2021).

Application in Organic Synthesis and Medicinal Chemistry

  • Boronic esters similar to this compound play a pivotal role in organic synthesis. For instance, they have been used in the Suzuki coupling reaction to synthesize 3-(hetero)arylpyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. This demonstrates the versatility of such boronic esters in facilitating the synthesis of complex organic molecules (Bethel et al., 2012).

Advancements in Material Science

  • Compounds with similar structures to this compound have been explored in the field of material science. For example, they have been used in the synthesis of coordination polymers with potential applications in catalysis and material science. This highlights the applicability of such compounds in developing new materials with unique properties (Al-Fayaad et al., 2020).

Fluoride Shuttle Batteries

  • Boron-based compounds, similar to the one , have been investigated for their use in organic liquid electrolyte-based fluoride shuttle batteries. These compounds, including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, were examined as electrolyte additives, highlighting their potential in enhancing battery performance through improved fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown The compound’s interaction with its targets could potentially alter various biochemical pathways, leading to downstream effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-8(6-17-7-9)12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZDWNHGQKQVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694386
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1084953-47-8
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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